molecular formula C11H12N4O2 B12529776 propyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-49-2

propyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12529776
CAS No.: 651769-49-2
M. Wt: 232.24 g/mol
InChI Key: ALRQAYQYDFXSOH-UHFFFAOYSA-N
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Description

Propyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with propanol in the presence of a suitable catalyst. One common method includes the use of triethyl orthoformate and sodium azide, which facilitates the formation of the tetrazole ring . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of propyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(2H-tetrazol-5-yl)benzoate is unique due to its propyl ester group, which enhances its lipophilicity and bioavailability compared to other tetrazole derivatives. This makes it a valuable compound in drug development and material science .

Properties

CAS No.

651769-49-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

propyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C11H12N4O2/c1-2-7-17-11(16)9-5-3-8(4-6-9)10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H,12,13,14,15)

InChI Key

ALRQAYQYDFXSOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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